

BRD-6929: Application Notes for High- Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive therapeutic targets. BRD-6929's selectivity for HDAC1 and HDAC2 makes it a valuable tool for investigating the specific roles of these isoforms in health and disease. These application notes provide detailed information and protocols for the use of BRD-6929 in high-throughput screening (HTS) assays.

Data Presentation

The following table summarizes the quantitative data for **BRD-6929**, providing key metrics for its activity and selectivity.

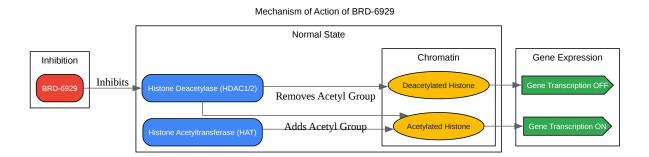


Parameter	Value	Target/System	Reference
IC50	1 nM	HDAC1	[1]
8 nM	HDAC2		
40 nM	HDAC1		
100 nM	HDAC2		
458 nM	HDAC3	_	
>30 μM	HDAC4-9	-	
Ki	<0.2 nM	HDAC1	
1.5 nM	HDAC2		-
270 nM	HDAC3	-	
Half-life (T1/2)	>2400 min	HDAC1	
>4800 min	HDAC2		.
1200 min	HDAC3	-	
EC50	7.2 μΜ	H4K12 acetylation in cultured neurons	

Signaling Pathway

HDAC inhibitors like **BRD-6929** exert their effects by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression. The diagram below illustrates the basic mechanism of action.





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Caption: Mechanism of BRD-6929 action on histone acetylation.

Experimental Protocols

Two primary types of high-throughput screening assays are suitable for identifying and characterizing HDAC inhibitors like **BRD-6929**: biochemical assays and cell-based assays.

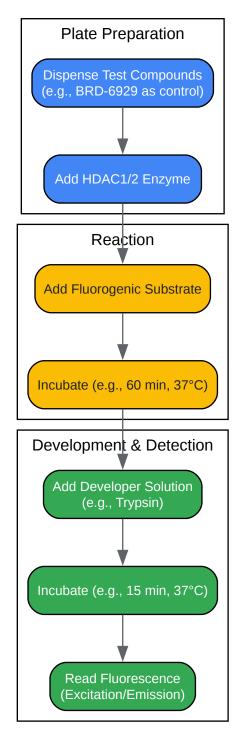
Biochemical High-Throughput Screening Assay (Fluorogenic)

This protocol describes a generic fluorogenic assay to measure the enzymatic activity of recombinant HDAC1 or HDAC2 and the inhibitory potential of test compounds.

Workflow Diagram:



Biochemical HTS Workflow for HDAC Inhibitors



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Caption: Workflow for a fluorogenic biochemical HTS assay.

Materials:



- Recombinant human HDAC1 or HDAC2 enzyme
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (e.g., Trypsin in assay buffer)
- BRD-6929 (as a positive control)
- Test compounds library
- 384-well black, flat-bottom plates
- Plate reader with fluorescence detection capabilities

Procedure:

- Compound Plating: Dispense test compounds and BRD-6929 (e.g., in a 10-point dose response) into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Enzyme Addition: Dilute the HDAC enzyme to its working concentration in cold assay buffer.
 Add the diluted enzyme solution to each well.
- Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
- Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
- Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
- Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
- Development Incubation: Incubate for 15 minutes at 37°C.



- Detection: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
- Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (no inhibition) and negative (e.g., high concentration of BRD-6929) controls. Determine IC50 values for active compounds.

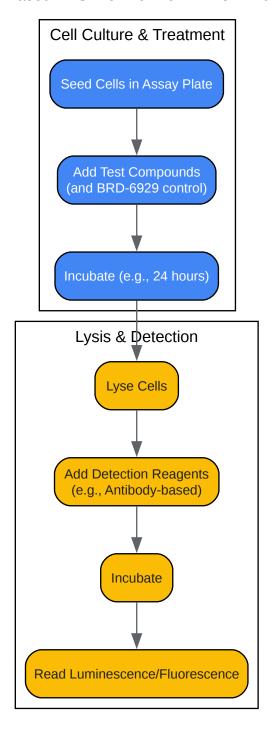
Cell-Based High-Throughput Screening Assay (Histone Acetylation)

This protocol outlines a cell-based assay to measure the ability of compounds to increase histone acetylation in a cellular context.

Workflow Diagram:



Cell-Based HTS Workflow for HDAC Inhibitors



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Caption: Workflow for a cell-based HTS assay measuring histone acetylation.

Materials:



- Human cell line (e.g., HCT116)
- Cell culture medium and supplements
- BRD-6929 (as a positive control)
- Test compounds library
- 384-well clear-bottom, black-walled plates
- Cell-based HDAC activity assay kit (e.g., luminescent or fluorescent kits that measure the acetylation of a specific histone lysine residue)
- Luminometer or fluorescence plate reader

Procedure:

- Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Add test compounds and a dilution series of BRD-6929 to the cells.
 Include DMSO-only wells as a negative control.
- Incubation: Incubate the cells for a sufficient period to allow for changes in histone acetylation (e.g., 6-24 hours).
- Assay Protocol: Follow the manufacturer's instructions for the chosen cell-based HDAC
 assay kit. This typically involves cell lysis followed by the addition of reagents that generate a
 luminescent or fluorescent signal proportional to the level of histone acetylation.
- Detection: Measure the signal using a plate reader.
- Data Analysis: Normalize the data to cell viability if necessary. Calculate the fold-change in histone acetylation for each test compound relative to the negative control. Determine EC50 values for active compounds.

Conclusion



BRD-6929 is a highly potent and selective inhibitor of HDAC1 and HDAC2, making it an invaluable research tool for dissecting the roles of these enzymes in biological processes and for validating high-throughput screening assays. The provided protocols offer a framework for the use of **BRD-6929** as a control compound in both biochemical and cell-based screens for the discovery of novel HDAC inhibitors. Researchers should optimize the specific conditions for their particular assay system to ensure robust and reproducible results.

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